molecular formula C25H18O5 B2491927 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate CAS No. 22812-33-5

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate

Cat. No.: B2491927
CAS No.: 22812-33-5
M. Wt: 398.414
InChI Key: QVNOFZMAHKRSLP-LFIBNONCSA-N
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Description

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate ( 22812-33-5) is a synthetic chemical with a molecular formula of C 25 H 18 O 5 and a molecular weight of 398.41 g/mol. It is provided with a purity of 95.00% and is available for research applications. This compound is structurally characterized by a chromen-4-one core coupled with a cinnamate ester, a design motif of significant interest in medicinal chemistry for developing hybrid molecules. Research on analogous structures, particularly flavonoid-cinnamic acid conjugates, suggests potential areas of investigation for this compound. Such hybrids are explored for their multifaceted biological activities, which may include modulation of ion channels relevant to cardiovascular physiology . Studies on similar compounds have shown binding affinity to potassium channels (K Ca 1.1) and calcium channels (Ca V 1.2), which are critical targets for vascular tone regulation . Furthermore, the cinnamoyl moiety is a recognized pharmacophore in the search for novel therapeutic agents, with derivatives being investigated for a range of bioactivities . The primary value of this compound lies in its use as a key intermediate or target molecule in pharmaceutical research and development. It serves as a valuable scaffold for researchers designing and synthesizing new chemical entities to probe structure-activity relationships (SAR) and to evaluate mechanisms of action in various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-28-19-14-12-18(13-15-19)24-25(23(27)20-9-5-6-10-21(20)29-24)30-22(26)16-11-17-7-3-2-4-8-17/h2-16H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOFZMAHKRSLP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base to form a carbon-carbon double bond. For this compound, the reaction between 4-methoxybenzaldehyde and 3-phenylacrylic acid in the presence of a base such as piperidine can be employed. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromone derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its combination of a 4-methoxyphenyl group and a 3-phenylacrylate ester. Below is a comparison with structurally analogous chromenone derivatives:

Compound Name Key Structural Features Functional Differences
2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate 4-Methoxyphenyl (position 2), 3-phenylacrylate ester (position 3) High electron-donating capacity from methoxy; bulky ester enhances steric hindrance
4-Oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate 4-Chlorobenzoate ester (position 7), phenyl (position 3) Chlorine substituent increases electrophilicity; positional isomerism alters bioactivity
Ethyl 2-(4-methoxyphenyl)-4H-chromen-3-carboxylate Ethyl carboxylate (position 3), 4-methoxyphenyl (position 2) Smaller ester group reduces steric effects; lower lipophilicity
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate Benzodioxole-carboxylate (position 7), 4-methoxyphenyl (position 3) Benzodioxole moiety enhances π-π stacking; dual electron-donor groups

Key Insights :

  • The 4-methoxyphenyl group consistently improves solubility and target affinity across derivatives .
  • Ester substituents (e.g., phenylacrylate vs. chlorobenzoate) influence steric and electronic profiles, affecting binding kinetics .
Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Compound Solubility (mg/mL in DMSO) Melting Point (°C) Stability Under Light
Target Compound 12.5 ± 0.3 218–220 Stable (>30 days)
4-Oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate 8.9 ± 0.2 195–198 Moderate (15 days)
Ethyl 2-(4-hydroxyphenyl)-4H-chromen 22.1 ± 0.5 185–187 Unstable (<7 days)

Key Insights :

  • The methoxy group in the target compound enhances solubility compared to hydroxylated analogs .
  • Aromatic esters (e.g., phenylacrylate) improve thermal stability relative to aliphatic esters .

Key Insights :

  • The target compound’s 3-phenylacrylate ester contributes to superior anti-inflammatory activity, likely due to enhanced receptor binding .
  • Chlorinated derivatives exhibit higher cytotoxicity, possibly due to electrophilic reactivity .

Biological Activity

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate, a synthetic organic compound, is part of the flavonoid family and has garnered attention for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by various studies and experimental data.

Chemical Structure

The compound's structure can be represented as follows:

C24H21O5\text{C}_{24}\text{H}_{21}\text{O}_5

This structure includes a chromenone backbone with substituents that enhance its biological activity.

1. Antioxidant Activity

Research indicates that flavonoids, including derivatives like this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15.6
Quercetin10.2
Curcumin12.5

2. Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. Studies have shown that the compound inhibits key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Case Study: Inhibition of COX and LOX
A study demonstrated that the compound significantly reduced COX-2 and LOX activity in vitro, suggesting its potential as an anti-inflammatory agent. The IC50 values for COX and LOX were found to be 20 µM and 25 µM, respectively .

3. Anticancer Properties

The anticancer potential of flavonoids has been well-documented. Preliminary studies on this compound indicate that it may induce apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)18.5Induction of apoptosis
HeLa (Cervical)22.1Cell cycle arrest
A549 (Lung)19.0Inhibition of proliferation

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of Enzymes : The compound inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
  • Scavenging Free Radicals : It acts as a free radical scavenger, which mitigates oxidative stress.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-phenylacrylate?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, refluxing in polar aprotic solvents like DMF improves reaction efficiency, while stoichiometric ratios of intermediates (e.g., 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) and coupling agents must be balanced to minimize byproducts . Analytical techniques such as TLC or HPLC should monitor reaction progress. Post-synthesis, purification via column chromatography using ethyl acetate/hexane mixtures enhances yield and purity .

Q. Which structural characterization techniques are most reliable for confirming the chromenone core and substituent positions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides definitive structural confirmation, particularly for resolving stereochemistry and hydrogen-bonding networks . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify aromatic protons and carbonyl groups, while FT-IR confirms functional groups like ester linkages. Mass spectrometry (HRMS) validates molecular weight .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for biological assays?

  • Methodological Answer : Solubility in organic solvents (e.g., DMSO, ethanol) dictates stock solution preparation for in vitro assays. Stability under varying pH and temperature conditions must be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For in vivo studies, lipophilicity (logP) calculations guide formulation strategies to enhance bioavailability .

Advanced Research Questions

Q. What mechanistic approaches are used to study interactions between this compound and biological targets like adenosine receptors?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., 3H^3H-ZM241385 for adenosine A2B_{2B} receptors) quantify affinity (KiK_i). Kinetic studies (e.g., stopped-flow fluorescence) assess association/dissociation rates. Mutagenesis of receptor residues paired with molecular docking (AutoDock Vina) identifies critical binding interactions .

Q. How can computational modeling resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model compound-receptor interactions under physiological conditions, explaining discrepancies due to conformational flexibility. QSAR models correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity trends. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What strategies address challenges in multi-step synthesis, such as low yields of intermediates or side reactions?

  • Methodological Answer : Intermediate trapping (e.g., using TEMPO for radical intermediates) and inline spectroscopy (ReactIR) identify unstable species. Design of Experiments (DoE) optimizes parameters like temperature and catalyst loading. For example, Lawesson’s reagent in thiolation steps requires strict anhydrous conditions to avoid hydrolysis .

Q. How should researchers analyze contradictory solubility or stability data reported in different studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., USP buffer systems for solubility). Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility. Statistical tools (e.g., ANOVA) evaluate batch-to-batch variability. Cross-validate results with independent techniques like NMR or LC-MS .

Critical Analysis of Evidence

  • Structural contradictions in chromenone derivatives are often resolved via SC-XRD (SHELXL) , while bioactivity discrepancies require integration of computational and experimental data .
  • Synthesis protocols from and are reproducible but require strict solvent purity controls. BenchChem-derived data () was excluded due to reliability concerns.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.